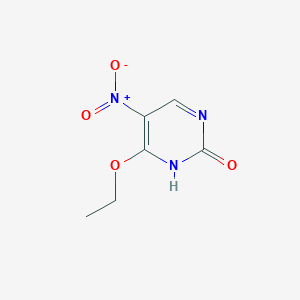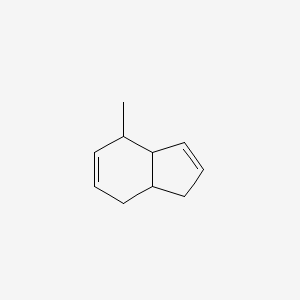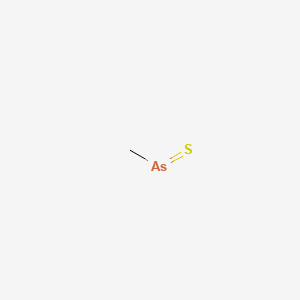
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is a complex organic compound with a unique structure that combines elements of fatty acids and oxazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester typically involves the esterification of octadecanoic acid with an oxazoline derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives in biological systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism by which Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ester group can also undergo hydrolysis, releasing octadecanoic acid and the oxazoline derivative, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
- 4-Pentenoic acid, 2-methyl-, heptadecyl ester
- N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide
Uniqueness
Octadecanoic acid, (4-ethyl-2-heptadecyl-4,5-dihydro-4-oxazolyl)methyl ester is unique due to its combination of a long-chain fatty acid with an oxazoline ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
| 68133-36-8 | |
Molecular Formula |
C41H79NO3 |
Molecular Weight |
634.1 g/mol |
IUPAC Name |
(4-ethyl-2-heptadecyl-5H-1,3-oxazol-4-yl)methyl octadecanoate |
InChI |
InChI=1S/C41H79NO3/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-42-41(6-3,37-44-39)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h4-38H2,1-3H3 |
InChI Key |
RABTYWWXOMZNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CC)COC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











